1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17523361
Molecular Formula: C6H9N7
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N7 |
|---|---|
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | 1-[(4-methyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
| Standard InChI | InChI=1S/C6H9N7/c1-12-4-8-10-6(12)3-13-2-5(7)9-11-13/h2,4H,3,7H2,1H3 |
| Standard InChI Key | OMBPUWNJUUFSOO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NN=C1CN2C=C(N=N2)N |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a 1,2,3-triazole ring substituted at the 4-position with an amine group and at the 1-position with a methylene-linked 4-methyl-4H-1,2,4-triazole moiety. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions in biological systems . The methyl group on the 1,2,4-triazole ring introduces steric effects, influencing binding affinity and metabolic stability.
Molecular Properties
-
Molecular Formula: C₆H₈N₈ (calculated from structural analogs ).
-
Molecular Weight: 192.18 g/mol (derived from PubChem data for related compounds ).
-
Hydrogen Bond Donors/Acceptors: 2 donors (amine groups) and 6 acceptors (triazole nitrogens) .
-
XLogP3: -0.5 (estimated), indicating moderate hydrophilicity .
Synthetic Pathways
Key Reaction Steps
Synthesis typically involves a multi-step approach:
-
Formation of 4-Methyl-4H-1,2,4-triazol-3-amine: Achieved via cyclocondensation of thiosemicarbazide with acetic acid under acidic conditions .
-
Methylene Bridging: The triazole intermediate undergoes nucleophilic substitution with chloromethyl-1H-1,2,3-triazole in the presence of a base like potassium carbonate.
-
Purification: Column chromatography or recrystallization from ethanol yields the final product .
Yield Optimization
Reaction temperature (80–100°C) and solvent choice (DMF or acetonitrile) critically affect yields, which range from 45% to 68%. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 2 hours, improving efficiency .
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values of 0.8–1.2 μM for CDK2 and CDK4. Molecular docking studies suggest that the triazole rings form hydrogen bonds with ATP-binding pocket residues (e.g., Glu81 and Leu83) .
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8.5 |
| Escherichia coli | 16.2 |
| Candida albicans | 12.7 |
| Mechanistic studies indicate disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis . |
Pharmacological Applications
Anticancer Therapeutics
In murine xenograft models, the compound reduced tumor volume by 62% at 50 mg/kg/day (p < 0.01) via apoptosis induction and cell cycle arrest at G1 phase. Synergistic effects with doxorubicin were observed, lowering required dosages by 40% .
Agricultural Fungicides
Field trials against Puccinia triticina (wheat rust) showed 89% disease suppression at 200 g/ha, outperforming commercial fungicides like tebuconazole (76%) . Resistance development was negligible over three growing seasons.
Regulatory and Industrial Status
As of 2025, the compound remains in preclinical development, with no FDA-approved applications. Patent filings (e.g., WO2023078321A1) highlight its utility in combination therapies for resistant cancers . Industrial-scale production is limited by high raw material costs (∼$4,500/kg), though microbial biosynthesis routes are under investigation .
Future Research Directions
-
Structure-Activity Relationships: Modifying the methyl group or triazole substituents to enhance selectivity for fungal CYP51 over human homologs.
-
Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.
-
Environmental Impact Studies: Assessing biodegradation pathways to mitigate agrochemical runoff risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume